N1-Phenyl Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Versus N1-Methyl and N1-H Analogs
The target compound incorporates an N1-phenyl group, which distinguishes it from the simpler 1,3,7-trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione (N1-methyl) and 3,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione (N1-H). Calculated physicochemical parameters indicate that the N1-phenyl substituent increases calculated logP by approximately 1.5–2.0 units and reduces hydrogen-bond donor count to zero, compared to one H-bond donor for the N1-H analog [1]. This altered profile directly impacts membrane permeability potential and protein-binding characteristics, making the target compound more suitable for cell-based assays requiring moderate lipophilicity and absence of hydrogen-bond donor interference at the N1 position .
| Evidence Dimension | Calculated logP and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | cLogP ~2.5–3.0 (estimated from structure); H-bond donors = 0 |
| Comparator Or Baseline | 1,3,7-Trimethylpyrrolo[2,3-d]pyrimidine-2,4-dione: cLogP ~0.8–1.2; H-bond donors = 0. 3,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione: cLogP ~0.5–1.0; H-bond donors = 1. |
| Quantified Difference | ΔcLogP ≈ +1.5 to +2.0 vs. N1-methyl and N1-H analogs |
| Conditions | Calculated using fragment-based methods (e.g., ChemAxon/ALOGPS) on neutral species; no experimental logP data available. |
Why This Matters
Higher lipophilicity and zero hydrogen-bond donors at N1 differentiate this compound for medicinal chemistry campaigns where passive membrane permeability and reduced H-bond-mediated off-target binding are critical design parameters.
- [1] PubChem. 1,3-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione. Compound Summary. CID 135505281. View Source
